molecular formula C8H12N2O3 B1416387 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester CAS No. 2092814-46-3

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester

Cat. No. B1416387
M. Wt: 184.19 g/mol
InChI Key: DTBKBBDINBAKRH-UHFFFAOYSA-N
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Description

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>

  • Molecular Weight : Approximately 182.18 g/mol

  • IUPAC Name : Methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-hydroxypyrazole with 2-methylpropionic acid (also known as isobutyric acid ) in the presence of a suitable reagent or catalyst. The esterification process results in the formation of the methyl ester.



Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester consists of the following components:



  • A pyrazole ring with a hydroxyl group attached at the 4-position.

  • A methyl group (CH<sub>3</sub>) at the 2-position of the pyrazole ring.

  • A propionic acid moiety (CH<sub>3</sub>CH<sub>2</sub>COOH) linked to the pyrazole ring via an ester linkage.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The ester bond can be cleaved by water, yielding the corresponding carboxylic acid and methanol.

  • Acid-Catalyzed Esterification : The reverse reaction of its synthesis, where the ester is formed from the corresponding carboxylic acid and alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Information on the melting point is not readily available.

  • Solubility : It is likely soluble in organic solvents due to its ester functionality.

  • Stability : The compound should be stable under standard storage conditions.


Safety And Hazards


  • Toxicity : No specific toxicity data are available for this compound. However, standard safety precautions should be followed when handling any chemical.

  • Hazardous Reactions : Avoid strong acids or bases, as they may cause hydrolysis of the ester bond.

  • Personal Protective Equipment : Use appropriate protective gear (gloves, goggles, lab coat) during handling.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.

  • Synthetic Modifications : Developing derivatives with improved properties.

  • Structural Elucidation : Determining the crystal structure for accurate characterization.


properties

IUPAC Name

methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKBBDINBAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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